2,4-Dimethylazetidine
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Overview
Description
2,4-Dimethylazetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C5H11N. This compound is characterized by the presence of two methyl groups attached to the second and fourth positions of the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylazetidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethyl-1,3-diaminopropane with a suitable electrophile under basic conditions. Another approach involves the reduction of 2,4-dimethyl-1-azetidinone using hydride reagents .
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride reagents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2,4-Dimethylazetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.
Industry: this compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dimethylazetidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The ring strain in the azetidine structure can facilitate binding to these targets, leading to various biological effects. For example, derivatives of this compound have been shown to interact with serotonin receptors, influencing neurotransmission pathways .
Comparison with Similar Compounds
Azetidine: The parent compound without methyl substitutions.
2-Methylazetidine: A single methyl group attached to the azetidine ring.
3,3-Dimethylazetidine: Two methyl groups attached to the third position of the azetidine ring.
Comparison: 2,4-Dimethylazetidine is unique due to the specific positioning of its methyl groups, which influences its reactivity and interaction with molecular targets. Compared to azetidine and its other derivatives, this compound exhibits distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,4-dimethylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIDADKMTAZBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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